molecular formula C12H12O2 B8603232 1-Hydroxymethyl-7-Methoxynaphthalene

1-Hydroxymethyl-7-Methoxynaphthalene

Cat. No.: B8603232
M. Wt: 188.22 g/mol
InChI Key: KKHXVSYMLBYDET-UHFFFAOYSA-N
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Description

1-Hydroxymethyl-7-Methoxynaphthalene is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(7-methoxynaphthalen-1-yl)methanol

InChI

InChI=1S/C12H12O2/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-7,13H,8H2,1H3

InChI Key

KKHXVSYMLBYDET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2CO)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

To 1 equivalent of 7-methoxy-1-naphthoic acid (100 g) in THF (3.8 ml/g) there are slowly added 2.5 equivalents of 1M BH3-THF (1.235 liters). During the addition, the temperature of the reaction mixture is maintained at 5° C. (+/−2° C.) and then the mixture is left at ambient temperature for 3 hours. After evaporation under reduced pressure, the residue is taken up in dichloromethane and washed with water. The organic phase is dried over MgSO4 and then the solvents are evaporated off under reduced pressure to yield the title compound in the form of a light-brown solid in a yield of 91%.
Quantity
100 g
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reactant
Reaction Step One
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1.235 L
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reactant
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0 (± 1) mol
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Reaction Step Three
Yield
91%

Synthesis routes and methods III

Procedure details

0.1 mole of the preceding 1-acetoxymethyl-7-methoxynaphthalene is saponified at room temperature, under argon, with a solution of 0.2 mole of sodium hydroxide diluted in 200 cm3 of methanol and 40 cm3 of water.
Name
1-acetoxymethyl-7-methoxynaphthalene
Quantity
0.1 mol
Type
reactant
Reaction Step One
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0.2 mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
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Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

34.5 g (0.15 mol) of the compound obtained in Step A are dissolved in 300 ml of methanol. 35 g (4 eq) of potassium hydroxide dissolved in 35 ml of water are added with vigorous stirring. After 3 hours at room temperature, the reaction mixture is hydrolysed over a mixture of ice/concentrated hydrochloric acid. The creamy white precipitate which forms is filtered off, washed several times with ice-cold water and dried over P2O5 using a dessicator. The title alcohol is recrystallised from a mixture of CH2Cl2/cyclohexane to yield white needles.
Name
compound
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
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Quantity
35 mL
Type
solvent
Reaction Step Two

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